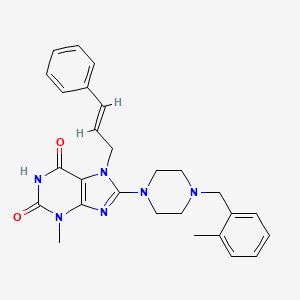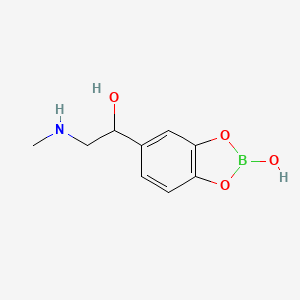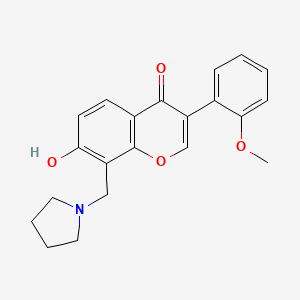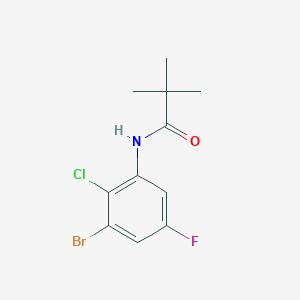![molecular formula C15H14N4O3S B14091597 7-(4-methoxyphenyl)-1,3-dimethyl-5-sulfanylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14091597.png)
7-(4-methoxyphenyl)-1,3-dimethyl-5-sulfanylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-methoxyphenyl)-1,3-dimethyl-5-sulfanylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a methoxyphenyl group, dimethyl groups, and a sulfanyl group, making it a unique and potentially valuable molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-1,3-dimethyl-5-sulfanylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes in the presence of heteropolyacids such as H₃PMo₁₂O₄₀, H₃PW₁₂O₄₀, and H₅PV₂Mo₁₀O₄₀ . These reactions are characterized by mild conditions, simple operations, and good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-methoxyphenyl)-1,3-dimethyl-5-sulfanylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Applications De Recherche Scientifique
7-(4-methoxyphenyl)-1,3-dimethyl-5-sulfanylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral, anticancer, antioxidant, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 7-(4-methoxyphenyl)-1,3-dimethyl-5-sulfanylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
What sets 7-(4-methoxyphenyl)-1,3-dimethyl-5-sulfanylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, dimethyl groups, and sulfanyl group contribute to its diverse reactivity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H14N4O3S |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
7-(4-methoxyphenyl)-1,3-dimethyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H14N4O3S/c1-18-12-10(14(20)19(2)15(18)21)13(23)17-11(16-12)8-4-6-9(22-3)7-5-8/h4-7H,1-3H3,(H,16,17,23) |
Clé InChI |
BADMTTYWKKPLEG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=S)N=C(N2)C3=CC=C(C=C3)OC)C(=O)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1H-benzimidazol-2-yl)propyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14091516.png)

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B14091528.png)
![2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B14091532.png)


![3-[(2,4-Dichlorobenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14091546.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091553.png)
![1-[(2-Bromo-4-nitrophenyl)carbonyl]piperazine hydrochloride](/img/structure/B14091567.png)
![1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091568.png)
![[(2S,5R)-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B14091575.png)


![3-benzyl-8-(3-chloro-2-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14091589.png)
